![molecular formula C20H30N4O4 B2663081 N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 1235115-72-6](/img/structure/B2663081.png)
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide
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Description
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide, commonly known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA is a potent inhibitor of the excitatory amino acid transporter 2 (EAAT2), which is responsible for removing glutamate from the synaptic cleft in the brain. In
Scientific Research Applications
Selective Activation of Human Small-Conductance Ca2+-Activated K+ Channels
A study highlighted the discovery of a small molecule, closely related to the chemical structure , demonstrating selective activation of small-conductance Ca2+-activated K+ (SK) channels, specifically SK1 subtype. This compound exhibits a unique mechanism of action, significantly influencing the gating structures at the inner pore vestibule of these channels, suggesting potential applications in the development of treatments for diseases related to SK channel dysfunction (Hougaard et al., 2009).
Sigma Receptor Binding and Activity
Research into derivatives of methylpiperidines, including compounds structurally akin to "N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide," explored their affinities and selectivities at sigma(1) and sigma(2) receptors. These findings are critical for developing diagnostic tools or treatments for neurological disorders, showcasing the compounds' potential as tools for PET experiments (Berardi et al., 2005).
Antioxidant and Antimicrobial Properties
Compounds structurally related to "this compound" have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies provide a foundation for the development of new antioxidants and antimicrobials, highlighting the versatility and potential biomedical applications of these compounds (Harini et al., 2014).
X-ray Diffraction Studies and Biological Evaluation
Research into related compounds, focusing on their synthesis, characterization, and biological evaluation, has revealed insights into their structural properties and potential biological applications. X-ray diffraction studies have confirmed the molecular structures, paving the way for further exploration of their utility in various scientific domains (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(3-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O4/c1-20(2,3)23-19(27)24-10-8-14(9-11-24)13-21-17(25)18(26)22-15-6-5-7-16(12-15)28-4/h5-7,12,14H,8-11,13H2,1-4H3,(H,21,25)(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGBZRNNFMAHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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